N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS: 1448072-61-4) is a heterocyclic compound with a molecular formula of C₁₇H₁₄N₄O₃S₂ and a molecular weight of 386.5 g/mol . Its structure comprises a fused thiazolo[5,4-c]pyridine core substituted with a 2-oxo-1,2-dihydropyridine-3-carbonyl group at position 5 and a thiophene-3-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(2-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(10-4-7-25-9-10)20-17-19-12-3-6-21(8-13(12)26-17)16(24)11-2-1-5-18-15(11)23/h1-2,4-5,7,9H,3,6,8H2,(H,18,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQPFQWLVZCOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures including dihydropyridine and thiazole moieties. Its molecular formula is C₁₅H₁₄N₄O₃S, and it possesses a molecular weight of 342.36 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens. For instance, derivatives containing the thiazole ring have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Several studies have highlighted the antitumor potential of related thiazole derivatives. These compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation .
- Positive Allosteric Modulation : Some derivatives act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases. This modulation can enhance synaptic transmission without the neurotoxic effects associated with direct agonists .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiazole derivatives | Inhibition of bacterial growth |
| Antitumor | Dihydrothiazolopyridone derivatives | Reduced tumor cell viability |
| Neuromodulation | mGluR PAMs | Enhanced synaptic function without toxicity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with higher hydrophobicity showed increased potency against Gram-positive bacteria .
- Neuropharmacological Effects : In vivo studies on related compounds demonstrated their ability to reverse amphetamine-induced hyperlocomotion in rodent models without causing significant side effects. This suggests potential applications in treating schizophrenia and other cognitive disorders .
- Antitumor Mechanisms : Research on thiazole-containing compounds revealed their ability to inhibit specific kinases involved in cancer progression. These findings support further development for therapeutic use in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives to elucidate structure-activity relationships (SAR) and physicochemical differences.
Table 1: Structural and Molecular Comparison
Key Comparisons
Core Structure and Pharmacophores The target compound and the cyclopropylisoxazole analog share the thiazolo[5,4-c]pyridine core but differ in their substituents at position 5. The 2-oxo-dihydropyridine group in the target compound introduces a lactam ring, which may enhance hydrogen-bonding interactions with biological targets (e.g., kinases or proteases). The thiazolo[3,2-a]pyrimidine derivative features a pyrimidine ring fused to a thiazole, differing from the target’s thiazolo[5,4-c]pyridine scaffold. Its trimethoxybenzylidene and phenyl groups contribute to π-π stacking interactions, while the ethyl ester may reduce solubility compared to the target’s amide .
Physicochemical Properties
- The target compound’s molecular weight (386.5 g/mol ) is lower than the cyclopropylisoxazole analog (400.5 g/mol ) , suggesting better compliance with Lipinski’s rule of five for drug-likeness.
- The trimethoxybenzylidene derivative has a significantly higher molecular weight (507.5 g/mol ) and likely lower oral bioavailability due to steric bulk.
However, the cyclopropylisoxazole analog likely involves coupling of a preformed isoxazole carbonyl chloride to the thiazolo[5,4-c]pyridine amine. The thiazolo[3,2-a]pyrimidine derivative was synthesized via a condensation reaction between a tetrahydro-pyrimidine precursor and chloroacetic acid in acetic acid/anhydride, yielding a crystalline product .
The cyclopropylisoxazole analog’s substituent is common in anti-inflammatory agents (e.g., COX-2 inhibitors), hinting at divergent therapeutic applications . The thiazolo[3,2-a]pyrimidine derivative’s trimethoxybenzylidene group may confer antimalarial or anticancer properties, as similar substituents are found in DNA-intercalating agents .
Research Limitations
- Data Gaps : Critical physicochemical parameters (e.g., melting point, logP) for the target compound and analogs are unavailable, hindering direct SAR conclusions .
- Structural Diversity : The compared compounds differ in core scaffolds (thiazolo[5,4-c]pyridine vs. thiazolo[3,2-a]pyrimidine), limiting direct pharmacological comparisons .
Q & A
Q. Innovations :
- Flow Chemistry : Continuous-flow systems improve heat/mass transfer and reduce side reactions .
- Catalytic Methods : Transition-metal catalysis (e.g., Pd-mediated cross-couplings) to streamline steps .
Case Study : Flow-based Swern oxidation improved yield by 20% compared to batch methods in a related synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
